3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone
Description
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is a heterocyclic compound featuring a pyrrole ring linked via a phenoxy group to a 2-butanone moiety. Its molecular structure combines aromatic and ketone functionalities, making it a candidate for diverse applications, including pharmaceutical and agrochemical research. Synonyms for this compound include 3-[2-(1H-pyrrol-1-yl)phenoxy]butan-2-one and KS-00001ZEX .
Properties
IUPAC Name |
3-(2-pyrrol-1-ylphenoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11(16)12(2)17-14-8-4-3-7-13(14)15-9-5-6-10-15/h3-10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKWFOFMGEWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research has indicated that 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone may exhibit antimicrobial and anticancer activities. Studies have explored its interaction with biological targets, suggesting that the pyrrole ring engages in π-π interactions with aromatic residues in proteins, while the phenoxy group forms hydrogen bonds with amino acid side chains.
Medicine
The compound is being investigated for its therapeutic potential. It has been identified as a lead compound in drug discovery efforts aimed at developing new medications for various diseases. Its ability to modulate enzyme or receptor activity makes it a candidate for further pharmacological exploration.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Enables the development of novel compounds |
| Biology | Investigated for antimicrobial and anticancer properties | May lead to new treatments for infections and cancer |
| Medicine | Explored as a therapeutic agent | Potential for drug development in various diseases |
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial properties of various pyrrole derivatives found that modifications to the phenoxy group significantly impacted activity against Staphylococcus aureus. The introduction of lipophilic groups enhanced potency, indicating structure-activity relationships that could inform future drug design .
Case Study 2: Anticancer Properties
Research into related pyrrole compounds has demonstrated their potential as anticancer agents, with several derivatives showing promising results in inhibiting tumor growth in vitro. These findings suggest that this compound could be further explored within this context .
Mechanism of Action
The mechanism of action of 3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrol-1-yl]- Derivatives
These compounds, synthesized as dual COX-1/COX-2 inhibitors, share the pyrrole core with the target compound but differ in substituents (e.g., ethoxycarbonyl and substituted phenyl groups). Key findings:
3-(1'-Pyrrolidinyl)-2-butanone
This analog replaces the phenoxy-pyrrole group with a pyrrolidinyl ring. Key differences:
- Safety Profile: Classified as hazardous upon inhalation, requiring immediate medical intervention . No such data are available for the target compound, suggesting divergent toxicological behaviors.
Phenoxy-Modified Compounds
Chalcone Derivatives (e.g., 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)
These compounds feature a phenoxy group linked to an acryloyl-chalcone backbone. Comparative insights:
- Antimicrobial Activity : Exhibited broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to the chalcone’s conjugated system enhancing membrane disruption .
2-Butanone Derivatives
Butocarboxim (3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime)
A pesticidal 2-butanone derivative with a methylthio-oxime substituent. Key comparisons:
- Application : Used as an insecticide, leveraging its thioether group for acetylcholine esterase inhibition .
- Reactivity: The phenoxy-pyrrole group in the target compound may confer distinct electronic effects, possibly redirecting activity toward non-pesticidal targets (e.g., enzyme inhibition) .
Data Tables
Biological Activity
3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The focus is on synthesizing data from various studies to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.27 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 32 μg/mL |
The structure-activity relationship (SAR) indicates that the presence of the pyrrole moiety enhances antimicrobial potency, while modifications to the phenoxy group can significantly alter activity levels .
Anti-inflammatory Activity
Research has suggested that this compound exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when cells were treated with the compound.
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing analogs of this compound to evaluate their antimicrobial efficacy. The results indicated that certain analogs exhibited enhanced activity against Gram-positive bacteria compared to the parent compound. The introduction of additional lipophilic groups was correlated with increased potency against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism of this compound was explored using a mouse model of inflammation. The compound significantly reduced paw edema and inflammatory cell infiltration, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications influence biological activity. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
